3-Octene, 1-bromo-, (3E)-
Description
Contextualization within Halogenated Alkene Chemistry
Halogenated alkenes, or haloalkenes, are organic compounds that contain at least one carbon-carbon double bond and at least one halogen atom. They are fundamental building blocks in organic synthesis. The presence of both a nucleophilic double bond and an electrophilic carbon-halogen bond imparts a rich and versatile reactivity profile.
The chemistry of halogenated alkenes is characterized by several key reaction types:
Addition Reactions The carbon-carbon double bond can undergo electrophilic addition. For instance, halogens like chlorine and bromine can add across the double bond to yield vicinal dihalides. chemistrysteps.compressbooks.pubmasterorganicchemistry.com This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms. masterorganicchemistry.comlibretexts.org
Substitution and Elimination The carbon atom bonded to the halogen is susceptible to nucleophilic attack, potentially leading to substitution reactions. Alternatively, under basic conditions, haloalkenes can undergo elimination reactions to form alkynes. msu.edu
Cross-Coupling Reactions The carbon-bromine bond in bromoalkenes allows them to participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
(3E)-1-Bromo-3-octene fits within this class as a monofunctionalized bromoalkene. Its structure, with a primary alkyl bromide, makes it a candidate for nucleophilic substitution and organometallic reagent formation, while the internal double bond offers a site for further functionalization. msu.edu
Significance of (E)-Stereoisomerism in Organic Synthesis and Reactivity Studies
Stereoisomerism, where molecules have the same formula and connectivity but differ in the spatial arrangement of atoms, is a central concept in organic chemistry. wikipedia.org For alkenes, the restricted rotation around the C=C double bond can lead to geometric isomers, designated as (E) or (Z). studymind.co.ukbritannica.com
The (E)/(Z) notation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. saskoer.ca For each carbon of the double bond, the attached groups are assigned a priority based on atomic number. If the higher-priority groups are on opposite sides (entgegen) of the double bond, the isomer is designated (E). studymind.co.ukbritannica.com If they are on the same side (zusammen), the isomer is (Z).
The stereochemistry of the double bond has profound implications for a molecule's reactivity:
Steric Effects The (E)-isomer, having its larger substituent groups on opposite sides of the double bond, is generally less sterically hindered and often more thermodynamically stable than its (Z)-counterpart. This can influence the rate and outcome of subsequent reactions.
Reaction Pathways The spatial arrangement of atoms dictates how reagents can approach the molecule, which can lead to different products or reaction rates for (E) and (Z) isomers. For example, in certain elimination reactions, the relative orientation of the leaving group and a proton on an adjacent carbon is crucial, and studies have shown that (Z)-bromoalkenes can eliminate more rapidly than their (E)-isomers due to a preference for an anti-orientation of the eliminating groups. msu.edu
For (3E)-1-Bromo-3-octene, the trans configuration of the double bond is a defining structural feature that must be considered in any synthetic planning or reactivity study. The ability to selectively synthesize the (E)-isomer is a common goal in organic synthesis to control the stereochemical outcome of a reaction sequence. beilstein-journals.org
Overview of Research Trajectories for Long-Chain Bromoalkenes
Long-chain bromoalkenes, including structures like (3E)-1-Bromo-3-octene, are investigated for various applications, from materials science to the synthesis of complex organic molecules.
Current research directions include:
Functional Polymers Long-chain ω-bromoalkenes can be copolymerized with simple olefins like ethylene (B1197577) using metallocene catalysts. researchgate.net This introduces bromine functional groups into the resulting polymer backbone (e.g., brominated polyethylene), which can then be used for further chemical modifications. researchgate.net
Synthesis of Bifunctional Molecules The ability to manipulate double bond position is key to synthesizing valuable α,ω-bifunctional compounds from readily available starting materials. uantwerpen.be Hydroboration-isomerization is one technique explored to shift an internal double bond in a long-chain molecule to the terminal position, which can then be functionalized. uantwerpen.be Research has shown that isomerization in long-chain molecules can be challenging and may require specific conditions, such as the use of apolar solvents. uantwerpen.be
Self-Assembly and Materials Science The interplay between the alkyl chain and the polar bromine headgroup in long-chain bromoalkanes drives their self-assembly into ordered monolayers on surfaces like graphite. acs.org Studies show that the bromine atom can act as an extension of the carbon backbone, influencing the packing structure. acs.org Additionally, innovative methods using lipid-like ionic liquids have been developed to facilitate the crystallization of long-chain 1-bromoalkanes, which are otherwise difficult to crystallize, allowing for detailed structural analysis via X-ray diffraction. rsc.org
Reactive Intermediates Long-chain bromoalkenes serve as versatile intermediates in organic synthesis. For example, they can undergo oxidative hydrolysis reactions catalyzed by hypervalent iodine to produce α-bromoketones, which are valuable synthons for creating heterocyclic compounds. beilstein-journals.orgnih.gov
These research areas highlight the utility of long-chain bromoalkenes as versatile chemical tools, with their reactivity and physical properties being actively explored and exploited in modern chemistry.
Structure
3D Structure
Properties
CAS No. |
53155-10-5 |
|---|---|
Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(E)-1-bromooct-3-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
NYKRPDPOVZMFOO-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCBr |
Canonical SMILES |
CCCCC=CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 3e 1 Bromo 3 Octene and Its Analogues
Direct Halogenation and Hydrohalogenation Pathways
Direct halogenation and hydrohalogenation reactions represent a fundamental approach to introducing a bromine atom into an alkene framework. However, achieving the specific (3E) configuration of 1-bromo-3-octene (B8553141) through these methods requires careful consideration of selectivity.
Regioselective and Stereoselective Bromination of Octenes
The addition of molecular bromine (Br₂) to an alkene typically proceeds via an electrophilic addition mechanism, which can be challenging to control for the synthesis of a specific isomer like (3E)-1-bromo-3-octene. Traditional bromination of octenes often leads to a mixture of products. orientjchem.org To overcome the challenges of handling toxic molecular bromine, various solid brominating agents have been developed. orientjchem.org
A more controlled approach involves the methoxy-bromination of alkenes. One study reports a facile regio- and stereoselective methoxy-bromination of olefins using phenyltrimethylammonium (B184261) tribromide (PTAB) and (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant. orientjchem.org This method offers an alternative to the use of molecular bromine and can provide better control over the reaction outcome. orientjchem.org
Allylic Bromination Strategies (e.g., N-Bromosuccinimide mediated reactions)
Allylic bromination offers a powerful strategy for introducing a bromine atom at a position adjacent to a double bond. N-Bromosuccinimide (NBS) is the most commonly used reagent for this transformation, particularly in non-polar solvents like carbon tetrachloride (CCl₄), often with radical initiation using light or peroxides. libretexts.orgjove.compearson.com This method is advantageous as it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which helps to suppress competitive electrophilic addition to the double bond. libretexts.orgjove.commasterorganicchemistry.com
The reaction proceeds via a radical chain mechanism. libretexts.orgjove.com The initiation step involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. jove.comchemistrysteps.com This bromine radical then abstracts an allylic hydrogen from the alkene, forming a resonance-stabilized allylic radical. libretexts.orgjove.comchemistrysteps.com The allylic radical can then react with a bromine molecule (formed from the reaction of HBr with NBS) to yield the allylic bromide. jove.comchemistrysteps.com
In the case of an unsymmetrical alkene like 1-octene (B94956), allylic bromination with NBS can lead to a mixture of constitutional isomers. libretexts.orgbrainly.comkyushu-u.ac.jp For example, the reaction of 1-octene with NBS yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene. libretexts.orgkyushu-u.ac.jplibretexts.org The formation of (E)-1-bromo-2-octene is often the major product due to the greater stability of the intermediate secondary allylic radical and the thermodynamic stability of the trans double bond. brainly.comkyushu-u.ac.jplibretexts.org
| Starting Material | Reagent | Product(s) | Approximate Ratio | Reference |
| 1-Octene | NBS, CCl₄ | 3-Bromo-1-octene and (E)-1-Bromo-2-octene | 18:82 | kyushu-u.ac.jplibretexts.org |
Mechanistic Investigations of Bromination Reactions
The mechanism of allylic bromination with NBS has been the subject of detailed investigation. The "Goldfinger Mechanism" is widely accepted and proposes that NBS serves to provide a low, steady concentration of Br₂. masterorganicchemistry.com This is crucial for favoring the radical substitution pathway over electrophilic addition. The reaction is initiated by the formation of a bromine radical, which then abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. jove.comchemistrysteps.com This radical then reacts with Br₂ to form the product and regenerate a bromine radical, continuing the chain reaction. jove.comchemistrysteps.com
The stereochemistry of allylic bromination is generally not under strict control, and a mixture of R and S configurations can be formed if the allylic carbon becomes a stereocenter. chemistrysteps.com The regioselectivity is determined by the relative stabilities of the possible resonance forms of the allylic radical intermediate. chemistrysteps.com For unsymmetrical allylic radicals, the reaction often occurs at the less hindered site. libretexts.org
Carbon-Carbon Bond Forming Reactions for Alkene Synthesis
In addition to direct halogenation, the synthesis of (3E)-1-bromo-3-octene can be approached by first constructing the carbon skeleton with the desired (E)-alkene geometry and then introducing the bromo functionality, or by using a bromo-alkene as a building block in a cross-coupling reaction.
Julia Olefination Routes to (E)-Configured Alkenes
The Julia-Lythgoe olefination is a classical and powerful method for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgchemistnotes.com This multi-step process involves the reaction of a phenylsulfonyl carbanion with an aldehyde or ketone to form an intermediate alcohol. organic-chemistry.orgchemistnotes.com This alcohol is then typically acylated, and subsequent reductive elimination with a reducing agent like sodium amalgam or samarium(II) iodide furnishes the (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org
A significant advantage of the Julia olefination is that both diastereomers of the intermediate β-acyloxysulfone often lead to the same (E)-alkene product, as the reaction proceeds through a common radical intermediate that can equilibrate to the more stable trans configuration. organic-chemistry.org The Julia-Kocienski olefination is a popular modification that offers a one-pot procedure and often exhibits high (E)-selectivity. wikipedia.orgyoutube.comresearchgate.net This variant utilizes heteroaromatic sulfones, such as benzothiazolyl or tetrazolyl sulfones, which facilitate the elimination step under milder conditions. wikipedia.orgyoutube.com The high (E)-selectivity in the Julia-Kocienski olefination is attributed to the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene. wikipedia.org
While a direct synthesis of (3E)-1-bromo-3-octene using the Julia olefination is not explicitly detailed in the provided search results, the methodology is broadly applicable to the synthesis of complex molecules containing (E)-alkene moieties. wikipedia.org For instance, it has been employed in the total synthesis of natural products like pterostilbene (B91288) and resveratrol. chemistnotes.comwikipedia.org
Cross-Coupling Reactions Involving Bromo-alkenes (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. rsc.org These reactions are particularly valuable for constructing complex molecules and can be utilized to synthesize substituted alkenes. rsc.org
Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for this purpose. rsc.org For example, a bromoalkene can be coupled with an organoboron compound (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to form a more complex alkene product. The stereochemistry of the bromoalkene is often retained throughout the reaction sequence.
One reported method describes the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with bromoalkenes to produce conjugated alkadienes stereospecifically. acs.org Another efficient procedure involves the palladium-catalyzed cross-coupling of unactivated ethylenes with ethynyl (B1212043) bromide to give conjugated enynes with high regio- and stereoselectivity. researchgate.net
Furthermore, sequential palladium-catalyzed cross-coupling reactions can be employed, where the order of bond formation is controlled by using substrates with different leaving groups or by using specific catalyst and ligand combinations. nih.gov For instance, a molecule with both an iodide and a bromide can be selectively reacted at the more reactive iodide position first, followed by a second coupling at the bromide position. nih.gov
While a direct application to the synthesis of (3E)-1-bromo-3-octene is not explicitly found, these methodologies provide a versatile toolkit for the synthesis of its analogs or for using bromoalkenes as key intermediates in the construction of more complex molecular architectures. organic-chemistry.org
| Reaction Type | Catalyst/Reagents | Key Transformation | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Coupling of boronic acids with organic halides | nih.gov |
| Heck | Pd(OAc)₂, Ligand, Base | Coupling of alkenes with organic halides | rsc.org |
| Sonogashira | Pd-Cu catalyst | Coupling of terminal alkynes with organic halides | researchgate.net |
| Liebeskind-Srogl | Pd-catalyst, Cu(I)-thiophen-2-carboxylic acid (CuTC) | Coupling of thiomethyl groups with boronic acids | nih.gov |
Olefin Metathesis Approaches for Related Linear Alkenes
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments by breaking and forming carbon-carbon double bonds, often catalyzed by metal complexes based on ruthenium or molybdenum. wikipedia.org While direct synthesis of (3E)-1-bromo-3-octene via metathesis is not prominently documented, the synthesis of related linear and cyclic bromoalkenes showcases the potential of this methodology.
A significant challenge in using olefin metathesis for producing bromoalkenes is the potential for catalyst deactivation by the halide. However, strategies have been developed to overcome this. For instance, productive ring-closing metathesis (RCM) to form cyclic alkenyl bromides has been achieved using a commercially available Grubbs II catalyst by modifying the bromoalkene starting material. acs.org
Furthermore, direct cross-metathesis offers a route to Z-alkenyl halides. nih.gov By using in situ-generated molybdenum alkylidene catalysts with 1,2-dihaloethene reagents, various Z-alkenyl chlorides and bromides can be synthesized with high yield and selectivity. nih.gov For example, the reaction of methyl oleate (B1233923) with a dichloroethene reagent in the presence of a molybdenum catalyst yielded the corresponding Z-alkenyl chloride in high yield and selectivity. nih.gov This approach could theoretically be adapted for the synthesis of (3E)-1-bromo-3-octene by selecting appropriate starting olefins and catalysts that favor the E-isomer.
The table below summarizes examples of olefin metathesis for synthesizing related alkenyl halides.
| Catalyst | Reactants | Product | Yield (%) | Z:E Ratio |
| Molybdenum-based | Methyl oleate, 1,2-dichloroethene | Z-alkenyl chlorides | 86-91 | 97:3 |
| Molybdenum-based | Various terminal olefins, 1,2-dibromoethene (B7949689) (Z/E mixture) | Z-alkenyl bromides | 57-83 | 87:13–91:9 |
Data sourced from Koh et al. (2016) nih.gov
Transformations of Precursor Molecules
Conversion of Alcohols and other Oxygenates to Bromo-alkenes
A common and effective method for synthesizing bromoalkenes is through the transformation of precursor molecules, particularly alcohols. Allylic alcohols are valuable starting materials for creating stereodefined trisubstituted alkenes. nih.gov
One approach involves the iridium-catalyzed isomerization of allylic alcohols to form enolates, which can then be trapped with an electrophilic bromine source like N-bromosuccinimide (NBS) to yield α-bromoketones. diva-portal.org While this produces a carbonyl compound, related methodologies can be tailored to produce bromoalkenes.
A more direct conversion of an alcohol to a bromo-alkene can be achieved using reagents like carbon tetrabromide and triphenylphosphine. This method was used to prepare ω-bromo α,β-unsaturated esters from the corresponding hydroxyesters. cdnsciencepub.com Another strategy involves the hydroboration of 1-alkynes to form E-1-alkenylboronic acids. Subsequent treatment with bromine and a base leads to the corresponding Z-1-bromo-1-alkenes with high stereoselectivity through an inversion of configuration. scielo.org.bo For instance, 1-octyne (B150090) was converted to (Z)-1-bromo-1-octene in 85% yield with 99% stereoselectivity. scielo.org.bo To obtain the (E)-isomer, such as (3E)-1-bromo-3-octene, alternative stereoselective methods would be necessary.
The synthesis of (E)-1-bromo-3-ethyl-3-pentene, an analogue of (3E)-1-bromo-3-octene, was accomplished with the key stereochemistry-defining step being a diastereoselective glyoxylate (B1226380) ene reaction. tandfonline.com This highlights that complex, multi-step sequences are often required to achieve the desired stereochemistry in such molecules.
The table below presents data on the conversion of alcohols to bromo-compounds.
| Starting Material | Reagents | Product | Yield (%) | Notes |
| Allylic alcohol (1a) | [Ir(cod)Cl]₂, PPh₃, NBS | α-bromoketone (3a) | 99 | Reaction proceeds via isomerization/bromination. |
| Hydroxyester (1) | CBr₄, PPh₃ | ω-bromo α,β-unsaturated ester (2) | - | General procedure for converting alcohols to bromides. |
| 1-Octyne | 1. Catecholborane, 2. H₃O⁺, 3. Br₂, NaOCH₃ | (Z)-1-bromo-1-octene | 85 | High (99%) stereoselectivity for the Z-isomer. |
Data sourced from Stenvall et al. (2014) diva-portal.org, Hanessian et al. (1987) cdnsciencepub.com, and Bravo & Vila (2015) scielo.org.bo
Radical-Mediated Syntheses and Cyclizations Involving ω-Bromo α,β-Unsaturated Esters
Radical reactions provide another avenue for the synthesis of bromo-alkenes and related structures. These reactions are often initiated by radical initiators or photochemically and can proceed under mild conditions. cdnsciencepub.com
The intramolecular radical cyclization of ω-bromo α,β-unsaturated esters is a well-studied method for forming carbocyclic compounds. cdnsciencepub.comcdnsciencepub.comgrafiati.com In these reactions, a radical is generated at the carbon bearing the bromine atom, which then adds to the α,β-unsaturated system. The stereochemical outcome of these cyclizations can be influenced by the geometry of the starting unsaturated ester. For example, the cyclization of an E-bromo ester gave a 1:3 mixture of cis/trans products, whereas the corresponding Z-bromo ester yielded a 1:9 mixture, favoring the trans product. cdnsciencepub.com
While these are cyclization reactions, the underlying principles of radical generation and addition are relevant to the synthesis of linear bromoalkenes. For instance, bromine-radical-mediated bromoallylation of alkynes, allenes, and other unsaturated systems can produce various bromo-substituted dienes. thieme-connect.comresearchgate.net These reactions proceed via the addition of a bromine radical to a C-C multiple bond, followed by reaction with an allyl bromide. thieme-connect.com This demonstrates the utility of bromine radicals in forming new carbon-carbon and carbon-bromine bonds in a controlled manner.
The table below shows results from a study on the radical cyclization of ω-bromo α,β-unsaturated esters. cdnsciencepub.com
| Substrate (Bromo Ester) | Product (Cyclized Ester) | Yield (%) | cis:trans Ratio |
| E-isomer (2j) | Cyclohexane derivative | 85 | 1:3 |
| Z-isomer (2k) | Cyclohexane derivative | 80 | 1:9 |
Data sourced from Hanessian et al. (1987) cdnsciencepub.com
Reactivity and Mechanistic Investigations of 3e 1 Bromo 3 Octene
Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon
The carbon atom bonded to the bromine in (3E)-1-bromo-3-octene is the primary site for nucleophilic substitution reactions. In these reactions, a nucleophile, an electron-rich species, replaces the bromide ion, which acts as a leaving group.
Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways. The pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. chemistrysteps.comchemtube3d.comwikipedia.orgyoutube.com
While less likely, an SN1 mechanism could potentially occur under specific conditions, such as with a very poor nucleophile in a polar protic solvent. wikipedia.org This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The formation of a primary carbocation is energetically unfavorable, but the adjacent double bond in (3E)-1-bromo-3-octene can stabilize the positive charge through resonance, forming an allylic carbocation. ucsd.edulibretexts.org This delocalization means the nucleophile could attack at either carbon 1 or carbon 3, potentially leading to a mixture of products. libretexts.org
Table 1: Comparison of SN1 and SN2 Reaction Characteristics for (3E)-1-Bromo-3-octene
| Feature | SN1 Pathway | SN2 Pathway |
| Substrate | Favored by tertiary halides, but possible for allylic systems. | Favored by primary halides like (3E)-1-Bromo-3-octene. bits-pilani.ac.in |
| Kinetics | First-order rate law: Rate = k[(3E)-1-Bromo-3-octene]. libretexts.org | Second-order rate law: Rate = k[(3E)-1-Bromo-3-octene][Nucleophile]. youtube.com |
| Mechanism | Two steps via a resonance-stabilized allylic carbocation. ucsd.edu | Single concerted step with a five-coordinate transition state. masterorganicchemistry.com |
| Nucleophile | Favored by weak nucleophiles. wikipedia.org | Favored by strong nucleophiles. libretexts.org |
| Stereochemistry | Racemization if a new stereocenter is formed. ucsd.edu | Inversion of configuration (not observable here). masterorganicchemistry.com |
| Potential Products | Mixture of 1-substituted and 3-substituted octenes. libretexts.org | Primarily 1-substituted octene. |
The presence of the C=C double bond at the 3-position significantly influences the reactivity of the C-Br bond. This is known as the allylic effect. The π-electrons of the alkene can participate in the transition state of both SN1 and SN2 reactions.
In an SN2 reaction , the overlap of the π-orbitals of the alkene with the p-orbital of the carbon undergoing substitution can lower the energy of the transition state, thus accelerating the reaction rate compared to a saturated primary bromoalkane like 1-bromooctane.
In a potential SN1 reaction , the alkene moiety provides resonance stabilization to the intermediate carbocation. libretexts.org The positive charge is shared between carbon 1 and carbon 3. This delocalization makes the formation of the allylic carbocation more favorable than a simple primary carbocation, making the SN1 pathway more accessible than it would be for a non-allylic primary halide.
Electrophilic Addition Reactions Across the Alkene Double Bond
The electron-rich C=C double bond in (3E)-1-bromo-3-octene is susceptible to attack by electrophiles. This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed. srmist.edu.in
When (3E)-1-bromo-3-octene reacts with an electrophile like bromine (Br₂), a key intermediate is the cyclic bromonium ion . libretexts.orgchemguide.co.ukchemguide.co.uk As the Br₂ molecule approaches the alkene, the π-electrons of the double bond induce a dipole in the Br-Br bond, making one bromine atom electrophilic. chemguide.co.ukchemguide.co.uk This electrophilic bromine is attacked by the alkene, and simultaneously, a lone pair of electrons from the attacking bromine atom forms a bond back to the other carbon of the original double bond. libretexts.org This results in a three-membered ring containing a positively charged bromine atom.
This bromonium ion intermediate is highly reactive and will be readily attacked by a nucleophile. The presence of the bromonium ion prevents the formation of a free carbocation and has important stereochemical consequences for the reaction.
The opening of the bromonium ion by a nucleophile, such as a bromide ion (Br⁻), occurs via an SN2-like mechanism. The nucleophile attacks one of the carbons of the cyclic intermediate from the side opposite to the bromine bridge. libretexts.orglibretexts.org This results in anti-addition , where the two new substituents are added to opposite faces of the original double bond.
In the case of (3E)-1-bromo-3-octene, the double bond is unsymmetrical with respect to its substitution pattern. However, the electronic environment of the two carbons of the double bond (C3 and C4) is similar. Therefore, the attack of the nucleophile is not expected to be highly regioselective, and a mixture of 3,4-dibromo-1-octene products may be formed. youtube.comjove.com The initial (E)-stereochemistry of the double bond will influence the stereochemistry of the resulting diastereomers.
Table 2: Expected Products from Electrophilic Addition of Br₂ to (3E)-1-Bromo-3-octene
| Reactant | Reagent | Intermediate | Mechanism | Key Feature | Expected Product(s) |
| (3E)-1-Bromo-3-octene | Br₂ | Cyclic Bromonium Ion | Electrophilic Addition | Anti-addition | A mixture of diastereomeric vicinal dibromides (e.g., (3R,4S)- and (3S,4R)-1,3,4-tribromooctane, assuming attack at C3 and C4) |
Radical Reactions Involving the Bromoalkene Moiety
(3E)-1-Bromo-3-octene can also participate in radical reactions, which involve intermediates with unpaired electrons. These reactions are typically initiated by light, heat, or a radical initiator. libretexts.orglibretexts.org
One important type of radical reaction for this substrate is allylic bromination . While the molecule already contains a bromine atom, further reaction at the allylic positions (C2 and C5) can occur, for instance, with N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orglibretexts.orgmasterorganicchemistry.com The stability of the resulting allylic radicals makes these positions particularly susceptible to hydrogen abstraction. Abstraction of a hydrogen atom from C2 would lead to a resonance-stabilized radical, as would abstraction from C5.
Another potential radical reaction is the radical addition of HBr across the double bond, which proceeds via an anti-Markovnikov mechanism. libretexts.orgucalgary.calumenlearning.com In the presence of peroxides, HBr adds to the double bond such that the bromine atom attaches to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. libretexts.orgucalgary.ca
The general mechanism for a radical chain reaction involves three stages: initiation, propagation, and termination. libretexts.orgbyjus.com
Initiation: A radical initiator (e.g., peroxide) decomposes to form radicals. These radicals can then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). orgoreview.com
Propagation: The bromine radical adds to the C=C double bond of (3E)-1-bromo-3-octene. This addition occurs in a way that forms the more stable carbon radical. The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the product and regenerating a bromine radical to continue the chain. orgoreview.com
Termination: The reaction is terminated when two radical species combine. byjus.com
Generation and Reactivity of Allylic Radicals
The presence of a double bond in (3E)-1-Bromo-3-octene makes the adjacent C-H bonds at the allylic positions (C2 and C5) susceptible to homolytic cleavage, leading to the formation of allylic radicals. These radicals are notably more stable than simple alkyl radicals due to resonance delocalization of the unpaired electron across the pi system. libretexts.orgmasterorganicchemistry.com The breaking of an allylic C-H bond is energetically favorable because the resulting radical is stabilized by resonance. masterorganicchemistry.com
For (3E)-1-Bromo-3-octene, abstraction of a hydrogen atom from the C-2 position would generate an allylic radical with two principal resonance structures. The unpaired electron is delocalized between carbon 2 and carbon 4. This delocalization enhances the stability of the radical intermediate, making allylic positions prime targets for radical reactions. libretexts.org
The generation of this allylic radical can initiate various transformations. For instance, in the presence of a suitable bromine source like N-Bromosuccinimide (NBS), which maintains a low concentration of Br₂, a radical chain reaction can occur, leading to further bromination at the allylic position. masterorganicchemistry.com This selective reaction is favored over the addition of bromine across the double bond, a reaction that typically occurs at higher Br₂ concentrations. masterorganicchemistry.com
Intramolecular Radical Cyclization Studies
Intramolecular radical cyclizations are powerful tools in organic synthesis for constructing cyclic molecules, including sterically hindered carbon-carbon bonds and quaternary stereocenters. cdnsciencepub.comuoi.gr These reactions are often favored from an entropic standpoint compared to their intermolecular counterparts. uoi.gr The reactivity of (3E)-1-Bromo-3-octene can be harnessed in such cyclizations.
A typical strategy involves the generation of a carbon-centered radical, which then adds to a tethered unsaturated group. In the case of a hypothetical derivative of (3E)-1-bromo-3-octene where a radical is generated at a suitable position on the alkyl chain, the C3-C4 double bond can act as a radical acceptor. The stereochemical outcome of such cyclizations is often influenced by the geometry of the double bond. cdnsciencepub.com
Research on related ω-bromo α,β-unsaturated esters has shown that the geometry of the alkene precursor plays a crucial role in the stereoselectivity of the cyclization. cdnsciencepub.com For example, in the formation of six-membered rings, precursors with an (E)-configured double bond have been shown to yield specific ratios of cis/trans products, which can be rationalized by examining the stabilities of the competing transition states. cdnsciencepub.com While specific studies on the intramolecular radical cyclization of (3E)-1-bromo-3-octene itself are not prevalent, the established principles suggest it could be a viable substrate for forming five- or six-membered rings, depending on the position of initial radical generation.
Transition Metal-Catalyzed Transformations
Transition metals are frequently used to mediate reactions involving organohalides and alkenes, providing pathways for a variety of valuable transformations. thieme-connect.de
While (3E)-1-bromo-3-octene is a structural isomer of various octene derivatives, it is not a typical starting material for the synthesis of 1-octene (B94956) via oligomerization. The industrial production of 1-octene, a crucial comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE), is primarily achieved through the selective oligomerization of ethylene (B1197577). researchgate.netresearchgate.netnih.gov
Chromium-based catalysts, particularly those supported by bidentate phosphine (B1218219) ligands (e.g., PNP-type ligands), are highly effective for this transformation. researchgate.netnih.gov The widely accepted mechanism for ethylene tetramerization to 1-octene involves the formation of a metallacycle intermediate. The process is believed to proceed through the following key steps:
Oxidative Coupling: The active chromium catalyst coordinates with two ethylene molecules, which then undergo oxidative coupling to form a metallacyclopentane.
Chain Growth: The metallacyclopentane intermediate can then insert additional ethylene molecules to form larger metallacycles, such as a metallacycloheptane and subsequently a metallacyclononane.
β-Hydride Elimination and Reductive Elimination: From the metallacyclononane intermediate, a sequence of β-hydride elimination and reductive elimination steps releases 1-octene and regenerates the active chromium catalyst, allowing the cycle to continue. researchgate.net
The selectivity towards 1-octene over other oligomers (like 1-hexene) or polyethylene is highly dependent on the ligand structure, co-catalyst (often an organoaluminum compound like methylaluminoxane, MAO), and reaction conditions such as temperature and pressure. researchgate.netnih.gov
Table 1: Effect of Reaction Temperature on Chromium-Catalyzed Ethylene Oligomerization Illustrative data based on findings for a PNP/Cr(acac)₃/MAO system. nih.gov
| Entry | Temperature (°C) | Catalytic Activity (kg·g⁻¹·h⁻¹) | Selectivity for 1-Octene (%) | Selectivity for 1-Hexene (%) |
| 1 | 30 | 2890.5 | 55.2 | 28.5 |
| 2 | 40 | 3262.4 | 60.6 | 23.9 |
| 3 | 50 | 2541.3 | 51.7 | 30.1 |
| 4 | 60 | 1876.9 | 45.3 | 35.4 |
The dual functionality of (3E)-1-bromo-3-octene allows for selective reactions at either the carbon-bromine bond or the carbon-carbon double bond.
Reactions at the Bromine Site: The C-Br bond is susceptible to a variety of transformations common for alkyl halides. It is an excellent substrate for nucleophilic substitution and is particularly useful in coupling reactions. For example, (3E)-1-bromo-3-octene has been used as a key building block in the synthesis of insect pheromones. In one reported synthesis, it was coupled with the lithium salt of an alkyne (7-octyn-1-ol THP ether) to form a new carbon-carbon bond, demonstrating its utility as an electrophile in substitution reactions. lookchemmall.comkoreascience.kr
Reactions at the Alkene Site: The C=C double bond can undergo a range of addition reactions catalyzed by transition metals. Hydrofunctionalization reactions, which involve the addition of an H-X bond across the double bond, are of particular interest.
Hydroamination: The direct addition of an N-H bond across the alkene could be achieved using catalysts based on copper, iridium, or other metals to synthesize alkylamines. acs.org
Hydroboration: Cobalt-catalyzed hydroboration represents a method to install a borane (B79455) group, which can then be further functionalized, for example, through oxidation to an alcohol. chinesechemsoc.org These reactions often proceed with high regio- and stereoselectivity, dictated by the catalyst and ligand system employed.
Reaction Kinetics and Thermodynamics of (3E)-1-Bromo-3-octene Transformations
The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations.
Reaction Kinetics: Kinetic studies measure reaction rates and how they are affected by factors like concentration, temperature, and catalysts. This data is used to determine the rate law and activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A). For complex reactions, kinetic analysis helps to identify the rate-determining step. For example, in studies of cycloaddition reactions, second-order kinetics and large negative activation entropies (ΔS‡) are consistent with a concerted mechanism involving a highly ordered cyclic transition state. lookchemmall.com A kinetic investigation of a transformation involving (3E)-1-bromo-3-octene would involve monitoring the concentration of reactants and products over time under various conditions to elucidate its reaction mechanism.
Table 2: Hypothetical Kinetic Data for a Transformation of (3E)-1-Bromo-3-octene This table is illustrative and shows the type of data collected in a kinetic study.
| Reaction Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |
| 353 | 1.5 x 10⁻⁴ | 85.0 | 82.1 | -30.5 |
| 363 | 3.1 x 10⁻⁴ | 85.0 | 82.0 | -30.6 |
| 373 | 6.0 x 10⁻⁴ | 85.0 | 81.9 | -30.7 |
Stereochemical Aspects and Control in 3e 1 Bromo 3 Octene Chemistry
Principles of E/Z Isomerism and Cahn-Ingold-Prelog Priority Rules for Bromoalkenes
E/Z isomerism is a form of stereoisomerism that occurs in compounds with restricted rotation around a bond, typically a carbon-carbon double bond. studymind.co.ukcreative-chemistry.org.uk Unlike free rotation around a single bond, the pi bond in an alkene prevents the attached groups from interchanging their positions, leading to distinct, isolable isomers. studymind.co.uk For an alkene to exhibit E/Z isomerism, each carbon atom of the double bond must be attached to two different groups. studymind.co.uk
To unambiguously name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are employed. wikipedia.orguniroma1.it This system assigns a priority to the two groups attached to each carbon of the double bond based on atomic number. vanderbilt.edulibretexts.org
Assignment of Priorities:
Atomic Number: The atom directly attached to the double-bond carbon with the higher atomic number receives higher priority. vanderbilt.edulibretexts.org
Tie-Breaker: If the directly attached atoms are the same, one moves to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference gets priority. wikipedia.orgvanderbilt.edu
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. wikipedia.orgvanderbilt.edu
Once priorities are assigned for the groups on each carbon of the C=C bond:
The Z-isomer (from the German zusammen, meaning "together") has the two higher-priority groups on the same side of the double bond. creative-chemistry.org.uklibretexts.org
The E-isomer (from the German entgegen, meaning "opposite") has the two higher-priority groups on opposite sides of the double bond. creative-chemistry.org.uklibretexts.org
In the case of (3E)-1-bromo-3-octene , the double bond is between carbon 3 (C3) and carbon 4 (C4).
At C3: The attached groups are a hydrogen atom and a bromoethyl group (-CH2CH2Br). The carbon of the bromoethyl group has a higher atomic number (6) than hydrogen (1), so -CH2CH2Br is the higher priority group.
At C4: The attached groups are a hydrogen atom and a butyl group (-CH2CH2CH2CH3). The carbon of the butyl group has a higher atomic number (6) than hydrogen (1), so the butyl group is the higher priority group.
Since the descriptor is (3E)- , the higher-priority bromoethyl group and the higher-priority butyl group are on opposite sides of the double bond.
Table 1: CIP Priority Assignment for (3E)-1-Bromo-3-octene
| Carbon of C=C | Attached Groups | Priority Decision | Higher Priority Group |
|---|---|---|---|
| C3 | -CH₂CH₂Br | C (atomic no. 6) > H (atomic no. 1) | -CH₂CH₂Br |
| -H | |||
| C4 | -CH₂CH₂CH₂CH₃ | C (atomic no. 6) > H (atomic no. 1) | -CH₂CH₂CH₂CH₃ |
| -H |
| Configuration | The higher priority groups are on opposite sides of the double bond. | E-isomer | |
Stereoselective Synthesis Strategies for (3E)-1-Bromo-3-octene
Achieving a specific stereoisomer, such as the (E)-isomer of 1-bromo-3-octene (B8553141), requires synthetic methods that offer high levels of stereocontrol.
Several classic and modern organic reactions can be adapted to favor the formation of (E)-alkenes.
Wittig Reaction: The reaction of a phosphorus ylide with an aldehyde or ketone is a powerful tool for alkene synthesis. The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes. Unstabilized ylides typically yield (Z)-alkenes. For synthesizing (3E)-1-bromo-3-octene, one could envision a reaction between a stabilized ylide and an appropriate aldehyde.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more reactive than the corresponding phosphorus ylides. The HWE reaction almost exclusively produces the (E)-alkene, making it a highly reliable method for stereoselective synthesis.
Alkyne Reduction: The reduction of an internal alkyne can produce either an (E)- or (Z)-alkene. The dissolving metal reduction (e.g., sodium in liquid ammonia) of an alkyne selectively produces the (E)-alkene. Thus, 1-bromo-3-octyne could be reduced to (3E)-1-bromo-3-octene.
Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, and Negishi couplings are pivotal in modern synthesis. By using appropriate alkenyl boronic acids/esters, organostannanes, or organozincs with defined stereochemistry, the geometry of the double bond can be transferred to the product with high fidelity. For instance, coupling an (E)-alkenylborane with a suitable alkyl halide in a Suzuki reaction can yield the desired (E)-alkene. Some methods focus on the hydroalkylation of terminal alkynes using cooperative copper and nickel catalysts to achieve stereospecific synthesis of E-alkenes. nih.gov
While (3E)-1-bromo-3-octene itself is not chiral, the principles of stereoselective synthesis can be extended to create chiral bromoalkenes if a stereocenter is present elsewhere in the molecule or is created during the reaction.
Diastereoselective Reactions: If a starting material already contains a stereocenter, it can influence the stereochemical outcome of a reaction at a different site, a process known as diastereoselection. For example, if the aldehyde or ylide used in a Wittig-type reaction possessed a stereocenter, it could potentially favor the formation of one diastereomer of the product over the other. The degree of control depends on the proximity of the existing stereocenter to the reacting center and the reaction conditions.
Enantioselective Reactions: These methods create a new stereocenter with a preference for one enantiomer over the other, often using a chiral catalyst or reagent. For instance, an enantioselective allylic bromination of a specific diene could theoretically install both the bromine atom and the double bond with a defined stereochemistry, leading to a chiral product. While not directly applicable to the synthesis of achiral (3E)-1-bromo-3-octene, these advanced strategies are crucial for preparing more complex, biologically active molecules containing similar structural motifs.
Stereochemical Retention and Inversion in Reactivity Pathways
The (3E)-1-bromo-3-octene molecule contains two primary reactive sites: the C=C double bond and the carbon-bromine (C-Br) bond. The stereochemistry of the double bond can be either retained or altered depending on the reaction mechanism.
Reactions at the C-Br Bond: The bromo group is at an allylic position, which significantly influences its reactivity. Nucleophilic substitution reactions at this position can proceed via an Sₙ2 or Sₙ1 mechanism.
Sₙ2 Mechanism: A direct attack by a nucleophile would lead to inversion of configuration if the carbon were a stereocenter. Since it is a primary carbon, this is not applicable in the traditional sense. However, the key is that the geometry of the nearby double bond is typically retained during a classic Sₙ2 reaction.
Sₙ1 Mechanism: This pathway involves the formation of a planar allylic carbocation intermediate. The nucleophile can then attack from either face, potentially leading to a mixture of products. Furthermore, the allylic carbocation is resonance-stabilized, which means the nucleophile could attack at either C1 or C3, leading to constitutional isomers. This pathway would likely scramble any pre-existing stereochemistry.
Reactions at the C=C Bond: Reactions such as electrophilic addition (e.g., addition of HBr or Br₂) or epoxidation will directly involve the double bond.
Epoxidation: The conversion of the alkene to an epoxide with reagents like m-CPBA is a syn-addition, where the oxygen atom is added to one face of the double bond. This reaction would transfer the stereochemistry of the (E)-alkene to a specific trans-epoxide.
Conformational Analysis and its Impact on Stereochemical Outcomes
While the E/Z isomerism is fixed, the molecule can still adopt different three-dimensional shapes, or conformations, due to rotation around its single bonds. These conformational preferences can influence the molecule's reactivity and the stereochemical outcome of its reactions. acs.org
A key factor in alkenes like (3E)-1-bromo-3-octene is allylic strain , also known as A¹,³ strain. wikipedia.orgstudy.com This is a type of steric strain that arises from the interaction between a substituent on one end of the double bond (at the allylic position, C5 in this case) and a substituent on the other end of the double bond (C3). wikipedia.org
To minimize this strain, the molecule will preferentially adopt a conformation where the bulky groups are positioned to avoid steric clashes. study.comslideshare.net In (3E)-1-bromo-3-octene, rotation around the C3-C2 single bond is critical. The molecule will orient itself to minimize the interaction between the butyl group at C4 and the substituents at C2.
This conformational bias can dictate which face of the double bond is more sterically accessible to incoming reagents. nih.govyoutube.com For example, in an epoxidation reaction, the reagent will preferentially approach from the less hindered face of the alkene, as determined by its lowest energy conformation. youtube.com This can lead to high diastereoselectivity if the molecule contains other stereocenters, as the conformational preference creates a biased environment that favors one reaction trajectory over another. york.ac.ukresearchgate.net The interplay between the fixed geometry of the double bond and the dynamic rotation around single bonds is therefore crucial for predicting stereochemical outcomes. nih.govacs.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| (3E)-1-Bromo-3-octene |
| 1-Bromo-3-octyne |
Advanced Analytical Techniques in the Research of 3e 1 Bromo 3 Octene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like (3E)-1-bromo-3-octene. It provides detailed information about the chemical environment of individual atoms, enabling the elucidation of connectivity and stereochemistry.
High-Resolution NMR for Structural Elucidation and Stereochemical Assignment
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to confirming the structure of (3E)-1-bromo-3-octene. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a detailed map of the molecule's atomic framework.
¹H NMR Spectroscopy: The proton NMR spectrum of (3E)-1-bromo-3-octene is expected to exhibit distinct signals for each chemically non-equivalent proton. The protons on the double bond (H3 and H4) are particularly informative. The large coupling constant (typically >12 Hz) between these two protons would confirm the (E)-stereochemistry of the double bond. The protons adjacent to the bromine atom (H1) would appear as a downfield triplet due to coupling with the adjacent methylene (B1212753) protons (H2). The remaining alkyl protons would appear in the upfield region of the spectrum, with multiplicities determined by their neighboring protons.
Predicted ¹H NMR Data for (3E)-1-Bromo-3-octene:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 | 3.4 - 3.6 | Triplet (t) | ~6.5 |
| H2 | 2.5 - 2.7 | Quartet (q) | ~6.5 |
| H3 | 5.4 - 5.6 | Multiplet (m) | J(H3-H4) > 12 |
| H4 | 5.6 - 5.8 | Multiplet (m) | J(H3-H4) > 12 |
| H5 | 1.9 - 2.1 | Quartet (q) | ~7.0 |
| H6 | 1.3 - 1.5 | Sextet (sxt) | ~7.0 |
| H7 | 1.2 - 1.4 | Sextet (sxt) | ~7.3 |
| H8 | 0.8 - 1.0 | Triplet (t) | ~7.3 |
Note: Predicted values are based on established chemical shift and coupling constant ranges for similar structural motifs.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of (3E)-1-bromo-3-octene would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the olefinic carbons (C3 and C4) would appear in the range of 120-140 ppm. The carbon atom bonded to the bromine (C1) would be significantly deshielded and appear around 30-40 ppm. The remaining aliphatic carbons would resonate in the upfield region. A ¹³C NMR spectrum for this compound is noted in the PubChem database, attributed to Wiley-VCH GmbH, confirming its use in structural verification. nih.gov
Predicted ¹³C NMR Data for (3E)-1-Bromo-3-octene:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | 32 - 36 |
| C2 | 35 - 39 |
| C3 | 125 - 130 |
| C4 | 135 - 140 |
| C5 | 34 - 38 |
| C6 | 30 - 34 |
| C7 | 21 - 25 |
| C8 | 13 - 17 |
Note: Predicted values are based on established chemical shift ranges for similar structural motifs.
Dynamic NMR for Conformational and Mechanistic Studies
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is crucial for unequivocally confirming the molecular formula of (3E)-1-bromo-3-octene, which is C₈H₁₅Br. nih.gov HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). docbrown.infoyoutube.com
Expected HRMS Data for (3E)-1-Bromo-3-octene:
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [M]⁺ | 190.0357 | 192.0337 |
| [M+H]⁺ | 191.0435 | 193.0415 |
| [M+Na]⁺ | 213.0255 | 215.0234 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Characterization
Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation of a selected precursor ion. In an MS/MS experiment, the molecular ion of (3E)-1-bromo-3-octene would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
Common fragmentation pathways for allylic bromides include the loss of the bromine radical (Br•) and cleavage of the carbon-carbon bonds adjacent to the double bond. The allylic cation formed after the loss of the bromine atom would be a prominent fragment.
Predicted Key Fragment Ions in the MS/MS Spectrum of (3E)-1-Bromo-3-octene:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment |
| 111 | [C₈H₁₅]⁺ (Loss of Br•) |
| 81/83 | [C₃H₄Br]⁺ (Cleavage at C4-C5) |
| 69 | [C₅H₉]⁺ (Cleavage at C2-C3 with H rearrangement) |
| 55 | [C₄H₇]⁺ (Allylic cleavage) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Chromatographic Methods
Chromatographic techniques are essential for the separation and purification of (3E)-1-bromo-3-octene from reaction mixtures and for its quantitative analysis.
Gas Chromatography (GC): Due to its volatility, (3E)-1-bromo-3-octene is well-suited for analysis by gas chromatography. researchgate.netlibretexts.org A non-polar or medium-polarity capillary column would be appropriate for its separation. The choice of stationary phase would depend on the specific separation required, for instance, separating it from isomers or other reaction components. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, allowing for both separation and identification of the compound in complex mixtures. oup.com
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be used for the analysis and purification of brominated organic compounds. tandfonline.comresearchgate.netnih.gov For a relatively non-polar compound like (3E)-1-bromo-3-octene, reversed-phase HPLC with a C18 or C8 column would be a suitable method. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the double bond provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity and Isomeric Ratios
Gas Chromatography (GC): As a volatile compound, (3E)-1-bromo-3-octene is ideally suited for analysis by gas chromatography. libretexts.org GC is a primary technique for assessing the purity of the compound and for separating it from starting materials, byproducts, and its geometric isomer, (3Z)-1-bromo-3-octene. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. youtube.com
For haloalkanes and alkenes, non-polar or mid-polarity capillary columns are typically employed. researchgate.net A temperature gradient program is often necessary to achieve optimal separation of octene isomers and related compounds. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification under specific conditions. By comparing the peak area of (3E)-1-bromo-3-octene to the total area of all peaks in the chromatogram, its percentage purity can be accurately determined.
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, though less common than GC for volatile, non-polar compounds like (3E)-1-bromo-3-octene. It is typically used when the compound is part of a non-volatile mixture or when analyzing thermally sensitive derivatives. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C8 or C18) and a polar mobile phase, is the most common mode. pharmaguideline.comhawachhplccolumn.com
The C8 and C18 columns differ in the length of their alkyl chains, with C18 providing greater retention for non-polar compounds due to its higher hydrophobicity. pharmaguideline.com For (3E)-1-bromo-3-octene, a C8 column might be preferred to achieve a shorter analysis time. hawachhplccolumn.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. hawachhplccolumn.com Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be used to separate the analyte from impurities.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides an unparalleled tool for both separating and identifying components in a mixture. researchgate.net After the GC column separates the compounds, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z).
For (3E)-1-bromo-3-octene, the mass spectrum would show a characteristic molecular ion peak (M+) cluster due to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 190 and 192). The fragmentation pattern is also highly informative for structural elucidation. Key expected fragments include the loss of a bromine atom ([M-Br]+) and various hydrocarbon fragments resulting from cleavage at the double bond or along the alkyl chain. This technique is invaluable for confirming the identity of the target compound in a reaction mixture. nih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 190/192 | [C8H15Br]+• | Molecular Ion (M+) showing Br isotope pattern |
| 111 | [C8H15]+ | Loss of Bromine radical ([M-Br]+) |
| 69 | [C5H9]+ | Allylic cleavage C4-C5 |
| 55 | [C4H7]+ | Allylic cleavage C2-C3 |
| 41 | [C3H5]+ | Allyl cation, common fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used less frequently for this type of analyte but becomes important when analyzing reaction mixtures containing non-volatile or thermally labile compounds alongside (3E)-1-bromo-3-octene. It requires an interface, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), to ionize the analytes as they elute from the LC column. Given the non-polar nature of (3E)-1-bromo-3-octene, APCI would likely be a more effective ionization technique than ESI.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present. orgchemboulder.com For (3E)-1-bromo-3-octene, the IR spectrum provides clear evidence for its key structural features. The most diagnostic peak for the (E) or trans configuration of the double bond is a strong absorption band in the 960-975 cm⁻¹ region, which is due to the out-of-plane C-H bending vibration. spectroscopyonline.comquimicaorganica.org Other characteristic absorptions include those for the C=C stretch, sp² and sp³ C-H stretches, and the C-Br stretch. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. wikipedia.org It relies on the inelastic scattering of monochromatic light (usually from a laser). bruker.com While IR absorption is dependent on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. For (3E)-1-bromo-3-octene, the C=C stretching vibration, which may be weak in the IR spectrum due to the molecule's relative symmetry, is expected to produce a strong signal in the Raman spectrum. The C-Br bond also typically gives a noticeable Raman signal. researchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |
|---|---|---|---|
| =C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| -C-H Stretch (sp³) | 2850 - 2960 | IR, Raman | Strong |
| C=C Stretch | 1665 - 1675 | IR / Raman | Weak-Medium / Strong |
| =C-H Bend (Out-of-plane, trans) | 960 - 975 | IR | Strong |
| C-Br Stretch | 515 - 690 | IR, Raman | Medium-Strong |
X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives)
X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org Since (3E)-1-bromo-3-octene is a liquid under standard conditions, this method cannot be applied to the compound directly.
However, if a solid derivative of (3E)-1-bromo-3-octene were synthesized, X-ray crystallography could provide unambiguous proof of its molecular structure, including the trans stereochemistry of the double bond and the precise bond lengths and angles. mdpi.com The technique is particularly powerful for halogenated compounds, as the electron-dense bromine atom scatters X-rays strongly, making its position in the crystal lattice easy to determine. lifechemicals.com This can also reveal details about intermolecular interactions in the solid state, such as halogen bonding. researchgate.net Studies on various bromo-derivatives of organic molecules have successfully used this method to elucidate complex structures and packing arrangements in the solid state. mdpi.comrsc.org
Computational and Theoretical Studies of 3e 1 Bromo 3 Octene
Quantum Chemical Calculations
No specific studies utilizing DFT for the geometry optimization and electronic structure analysis of (3E)-1-bromo-3-octene were identified.
No specific studies employing ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) to determine the energetic profiles or reaction energy barriers of (3E)-1-bromo-3-octene were found.
No research detailing the calculation of potential energy surfaces for the reaction pathways of (3E)-1-bromo-3-octene could be located.
Molecular Dynamics Simulations
No molecular dynamics simulation studies focused on the conformational space or equilibria of (3E)-1-bromo-3-octene were available.
No molecular dynamics simulations investigating the effects of solvents on the molecular behavior of (3E)-1-bromo-3-octene were found in the searched literature.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering a non-experimental route to characterize molecules like (3E)-1-bromo-3-octene. By simulating molecular behavior and interactions with electromagnetic radiation, researchers can obtain theoretical spectra that aid in structural elucidation and the interpretation of experimental data. computabio.com
Advanced computational methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govprotheragen.ai For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the nuclear magnetic shielding tensors. nih.govliverpool.ac.uk These tensors are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory. researchgate.net This approach can accurately predict both ¹H and ¹³C NMR chemical shifts, though accuracy can be enhanced by considering conformational averaging and solvent effects. nih.govresearchgate.net
For IR spectroscopy, computational models calculate the vibrational frequencies of a molecule's chemical bonds. computabio.comgithub.io The process begins with a geometry optimization to find the molecule's lowest energy conformation. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). github.io The resulting vibrational modes and their corresponding frequencies constitute the predicted IR spectrum. The intensities of the IR absorption bands are determined by the change in the molecule's dipole moment during each vibration. github.io While raw calculated frequencies are often systematically higher than experimental values, the application of a scaling factor can yield spectra that show excellent agreement with laboratory-measured data. ijirset.com Software packages like Gaussian, ORCA, and Spartan are frequently used for these types of calculations. computabio.comcomputabio.comyoutube.com
Below are hypothetical tables of predicted spectroscopic data for (3E)-1-bromo-3-octene, illustrating the type of information generated from such computational studies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3E)-1-Bromo-3-octene
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂Br) | 3.45 | 33.5 |
| C2 (-CH₂-) | 2.60 | 35.2 |
| C3 (=CH-) | 5.50 | 125.8 |
| C4 (=CH-) | 5.65 | 135.1 |
| C5 (-CH₂-) | 2.10 | 34.7 |
| C6 (-CH₂-) | 1.40 | 22.4 |
| C7 (-CH₂-) | 1.30 | 31.3 |
| C8 (-CH₃) | 0.90 | 13.9 |
Note: These values are illustrative and would be calculated using DFT methods (e.g., B3LYP/6-31G(d)) and referenced to TMS.
Table 2: Predicted Principal IR Absorption Frequencies for (3E)-1-Bromo-3-octene
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| C-H stretch (alkane) | 2850 - 2960 | -CH₃, -CH₂- |
| C-H stretch (alkene) | 3010 - 3030 | =C-H |
| C=C stretch | 1665 - 1675 | Alkene |
| C-H bend (trans-alkene) | 960 - 970 | R-CH=CH-R |
| C-Br stretch | 515 - 690 | Bromoalkane |
Note: These frequencies are typical ranges and would be refined by specific computational calculations, often scaled to better match experimental data.
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions involving molecules like (3E)-1-bromo-3-octene. This compound, featuring both an alkene and an alkyl bromide functional group, can undergo various reactions, including nucleophilic substitution (Sₙ2) and elimination (E2). Computational approaches allow for the detailed exploration of the potential energy surface (PES) of a reaction, providing insights into the pathways connecting reactants, transition states, intermediates, and products. q-chem.comnih.gov
Quantum mechanics (QM) methods, such as DFT, are used to map out the energetic landscape of a reaction. muni.cz By calculating the energies of various molecular arrangements, a reaction coordinate diagram can be constructed. This diagram illustrates the energy changes as the reaction progresses, highlighting the energy barriers (activation energies) that must be overcome and the relative stabilities of any intermediates that may form. researchgate.net This detailed energetic information is crucial for determining the feasibility of a proposed mechanism and predicting the major and minor products of a reaction.
A key aspect of mechanistic elucidation is the identification and characterization of stationary points on the potential energy surface, namely intermediates and transition states.
Intermediates are transient, high-energy species that exist as local minima on the PES. For (3E)-1-bromo-3-octene, reactions could involve carbocation intermediates (in Sₙ1/E1 pathways, though less likely for a primary bromide) or other transient species. Computational geometry optimization can locate the structures of these intermediates.
Transition States (TS) represent the highest energy point along a reaction pathway, corresponding to a saddle point on the PES. youtube.com A TS structure is not a stable molecule but an fleeting arrangement of atoms at the peak of the activation energy barrier. Computationally, a transition state is located through specialized search algorithms and is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product. youtube.commdpi.com
For (3E)-1-bromo-3-octene, computational modeling can characterize the distinct transition states for competing Sₙ2 and E2 reactions. researchgate.netleah4sci.com The Sₙ2 transition state would feature a pentacoordinate carbon atom where the nucleophile is forming a bond and the bromide leaving group is simultaneously breaking its bond. khanacademy.org The E2 transition state involves the concerted abstraction of a proton by a base, the formation of the C=C double bond, and the departure of the bromide ion. youtube.com
Table 3: Computationally Characterized Species in a Hypothetical E2 Reaction of (3E)-1-Bromo-3-octene
| Species | Role in Mechanism | Key Structural Features | Computational Verification |
|---|---|---|---|
| Reactant Complex | Initial association of reactants | (3E)-1-bromo-3-octene and base (e.g., OH⁻) held by intermolecular forces. | Geometry optimization to a local energy minimum. All real frequencies. |
| Transition State (TS) | Maximum energy point | Partially formed base-H bond, partially broken C-H bond, partially formed C=C π-bond, partially broken C-Br bond. | Saddle point optimization. One imaginary frequency corresponding to the reaction coordinate. |
| Product Complex | Final association of products | Alkadiene product, water, and bromide ion held by intermolecular forces. | Geometry optimization to a local energy minimum. All real frequencies. |
Note: This table describes the species that would be computationally identified and characterized to build a complete picture of the E2 reaction mechanism.
Beyond mapping the reaction pathway, computational modeling can provide quantitative predictions of reaction kinetics. The primary method for this is Transition State Theory (TST) , which relates the rate constant of a reaction to the properties of the reactants and the transition state. The fundamental equation of TST is used in conjunction with the Arrhenius equation to calculate the rate constant (k). khanacademy.org
The Arrhenius equation is given by: k = A * e-Ea/RT khanacademy.org
Here, the activation energy (Ea) is a critical parameter. Computationally, Ea is determined as the energy difference between the transition state and the reactants on the potential energy surface. ck12.orglibretexts.org By calculating Ea, computational chemistry provides a direct way to estimate the reaction rate. youtube.comyoutube.com
For reactions involving the transfer of light particles, such as a proton in an E2 reaction, a quantum mechanical phenomenon known as tunneling can be significant. Tunneling allows particles to pass through an energy barrier rather than over it, leading to a faster reaction rate than predicted by classical TST. uleth.ca To account for this, a tunneling correction factor (κ) is often applied.
One of the simplest and most common corrections is the Wigner Tunneling Correction . The Wigner formula provides an approximation for the tunneling effect based on the imaginary frequency (ν‡) of the transition state. mdpi.comgithub.io This correction is most accurate for reactions with high, thin energy barriers where tunneling effects are small to moderate. github.iorsc.org More sophisticated methods exist for cases where tunneling is more pronounced. researchgate.net
Table 4: Hypothetical Kinetic Parameters for a Reaction of (3E)-1-Bromo-3-octene at 298 K
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| ΔE (Reactants to TS) | Electronic Activation Energy | 95 kJ/mol |
| ΔH‡ | Enthalpy of Activation | 92 kJ/mol |
| ΔS‡ | Entropy of Activation | -15 J/(mol·K) |
| ΔG‡ | Gibbs Free Energy of Activation | 96.5 kJ/mol |
| k (TST) | Rate constant from TST | 1.5 x 10⁻⁵ s⁻¹ |
| ν‡ | Imaginary Frequency of TS | 1200i cm⁻¹ |
| κ (Wigner) | Wigner Tunneling Correction Factor | 1.18 |
| k (Corrected) | Rate constant with Wigner correction | 1.77 x 10⁻⁵ s⁻¹ |
Note: These values are illustrative, demonstrating how computational outputs are used to derive kinetic data.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) using Molecular Descriptors (methodological focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgresearchgate.net For halogenated hydrocarbons like (3E)-1-bromo-3-octene, QSAR/QSPR can be employed to estimate properties such as boiling point, solubility, or toxicity without the need for extensive experimental testing. nih.govresearchgate.netnih.gov The methodology focuses on creating a mathematical model that correlates numerical representations of molecular structure, known as molecular descriptors , with an observed property. wiley.com
The development of a QSAR/QSPR model follows several key steps:
Data Set Selection : A diverse set of molecules with known experimental values for the property of interest is compiled. This set is typically divided into a training set for model development and a test set for validation. researchgate.net
Molecular Descriptor Calculation : For each molecule in the data set, a wide range of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be calculated from the chemical formula (0D), 2D structure (topological indices), or 3D structure (geometrical indices). researchgate.netresearchgate.net
Variable Selection and Model Building : Statistical techniques, such as Multiple Linear Regression (MLR), are used to select a subset of descriptors that best correlate with the target property. researchgate.net This process generates a mathematical equation (the QSAR/QSPR model).
Model Validation : The model's predictive power is rigorously tested. Internal validation (e.g., cross-validation) assesses the model's robustness, while external validation uses the test set (molecules not used in model creation) to evaluate its ability to predict the properties of new compounds. wikipedia.org
Molecular descriptors are the foundation of QSAR/QSPR. They can be categorized by their dimensionality:
0D Descriptors : Based on the molecular formula, such as molecular weight and atom counts.
1D Descriptors : Derived from lists of structural features, like counts of functional groups or specific atom types.
2D Descriptors : Calculated from the 2D representation of the molecule (graph). These include topological indices (e.g., connectivity indices) that describe molecular branching and size, and electro-topological state indices.
3D Descriptors : Require the 3D coordinates of the atoms. These descriptors quantify molecular shape, volume, and surface area (e.g., van der Waals volume, solvent-accessible surface area).
Quantum-Chemical Descriptors : Derived from quantum mechanical calculations, these include electronic properties like HOMO/LUMO energies, dipole moment, and partial atomic charges. researchgate.net These are particularly useful for modeling reactivity.
Table 5: Examples of Molecular Descriptors Relevant for QSAR/QSPR Studies of (3E)-1-Bromo-3-octene
| Descriptor Class | Example Descriptor | Information Encoded | Potential Application |
|---|---|---|---|
| 0D (Constitutional) | Molecular Weight (MW) | Molecular size and mass. | Correlates with properties like boiling point and volatility. molgen.de |
| 2D (Topological) | Wiener Index | Molecular branching and compactness. | Relates to intermolecular forces and physical properties. |
| 2D (Electronic) | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity. | Predicts bioavailability and environmental fate. researchgate.net |
| 3D (Geometrical) | Solvent-Accessible Surface Area (SASA) | The surface area of the molecule exposed to a solvent. | Relates to solubility and interaction with biological receptors. |
| Quantum-Chemical | E(LUMO) - Energy of the Lowest Unoccupied Molecular Orbital | Electrophilicity; susceptibility to nucleophilic attack. | Predicts chemical reactivity and certain types of toxicity. researchgate.net |
By carefully selecting relevant descriptors and applying robust statistical methods, QSAR/QSPR provides a powerful, methodologically focused approach to predict the behavior of (3E)-1-bromo-3-octene and other halogenated compounds. nih.govnih.gov
Applications of 3e 1 Bromo 3 Octene As a Synthetic Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Functionalized Organic Molecules
While specific research detailing the extensive use of (3E)-1-Bromo-3-octene as a precursor is limited, its utility can be inferred from the well-established reactivity of analogous bromoalkenes in the synthesis of functionalized organic molecules. Bromoalkenes are known to participate in a variety of coupling reactions and can be converted into other functional groups, making them valuable building blocks in the synthesis of natural products and other complex organic targets. nih.gov
One of the primary applications of bromoalkenes is in transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks. For instance, in a manner analogous to other vinyl bromides, (3E)-1-Bromo-3-octene could be expected to participate in Suzuki, Stille, and Sonogashira couplings. libretexts.orgacs.org These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups at the bromine-bearing carbon, leading to a diverse range of functionalized octene derivatives.
The table below illustrates potential cross-coupling reactions utilizing a generic (E)-bromoalkene as a model for (3E)-1-Bromo-3-octene.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) |
| Stille Coupling | Organostannane Reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | C(sp²)-C(sp) |
Furthermore, the bromoalkene moiety can be transformed into other functional groups. For example, lithiation of the carbon-bromine bond followed by quenching with an electrophile can introduce a variety of substituents. This versatility makes compounds like (3E)-1-Bromo-3-octene valuable starting materials for the synthesis of complex molecules with defined stereochemistry at the double bond.
Intermediates in the Formation of Carbon-Rich Scaffolds
For instance, the Sonogashira coupling of bromoalkenes with terminal alkynes is a powerful tool for the synthesis of enyne and polyenyne structures, which are key components of many carbon-rich materials. libretexts.org By analogy, (3E)-1-Bromo-3-octene could be envisioned as a building block in the programmed synthesis of larger conjugated molecules. A hypothetical synthetic route could involve the coupling of (3E)-1-Bromo-3-octene with a di-alkyne, followed by further coupling reactions to extend the conjugated system.
The design of such syntheses often relies on the strategic use of protecting groups and the careful selection of reaction conditions to achieve the desired connectivity and geometry. The (E)-configuration of the double bond in (3E)-1-Bromo-3-octene would be retained in many of these coupling reactions, allowing for stereochemical control in the final carbon-rich scaffold.
Role in the Synthesis of Polymers and Advanced Materials (e.g., as a comonomer for specific polymers)
The incorporation of functional groups into polymers is a key strategy for tuning their properties and creating advanced materials. While there are no specific reports on the use of (3E)-1-Bromo-3-octene as a comonomer, the polymerization of other functionalized alkenes, including those with bromine atoms, is well-documented. For example, conjugated polymers with bromoaryl groups in their side chains have been synthesized via Migita–Kosugi–Stille coupling polycondensation. rsc.org
The presence of a bromine atom in a polymer side chain offers a valuable site for post-polymerization modification. nih.govrsc.orgwiley-vch.de This approach allows for the synthesis of a parent polymer which can then be functionalized in a subsequent step, providing access to a library of materials with diverse properties from a common precursor. For instance, a copolymer incorporating (3E)-1-Bromo-3-octene could potentially undergo post-polymerization modification through cross-coupling reactions or nucleophilic substitution at the bromine atom. nih.govutexas.edu This would allow for the introduction of various functional groups along the polymer backbone, thereby altering its solubility, thermal stability, and electronic properties.
The table below summarizes potential post-polymerization modification strategies for a hypothetical polymer containing (3E)-1-Bromo-3-octene units.
| Modification Reaction | Reagent | Resulting Functional Group | Potential Change in Polymer Properties |
| Suzuki Coupling | Arylboronic acid | Aryl group | Enhanced thermal stability, altered optical properties |
| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Increased conjugation, potential for cross-linking |
| Nucleophilic Substitution | Amine | Amino group | Increased polarity, potential for hydrogen bonding |
| Nucleophilic Substitution | Thiol | Thioether group | Altered refractive index, potential for metal coordination |
Strategies for Utilizing the Bromoalkene Moiety for Further Derivatization
The bromoalkene moiety is a versatile functional group that can be transformed into a wide array of other functionalities through various organic reactions. sci-hub.senih.gov These transformations provide powerful tools for the derivatization of molecules like (3E)-1-Bromo-3-octene.
Cross-Coupling Reactions: As discussed previously, palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds from bromoalkenes. libretexts.orgacs.orgresearchgate.net These reactions are characterized by their high functional group tolerance and stereospecificity, generally proceeding with retention of the double bond geometry.
Nucleophilic Substitution Reactions: While nucleophilic substitution at sp²-hybridized carbons is generally more challenging than at sp³-hybridized carbons, it can be achieved under certain conditions. wikipedia.orglibretexts.orgchemguide.co.ukchemguide.co.ukpressbooks.pub For vinyl bromides, these reactions often proceed through addition-elimination or elimination-addition (benzyne-type) mechanisms, although the latter is not applicable to (3E)-1-Bromo-3-octene. More commonly, metal-catalyzed C-N and C-O coupling reactions (e.g., Buchwald-Hartwig amination) provide efficient routes to the corresponding amines and ethers.
Addition Reactions to the Double Bond: The carbon-carbon double bond in (3E)-1-Bromo-3-octene can also undergo addition reactions. ksu.edu.sawikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com For instance, halogenation with bromine (Br₂) would lead to a vicinal dibromide. libretexts.orglibretexts.org Hydrohalogenation with HBr could also occur, with the regioselectivity being influenced by the electronic nature of the bromine substituent. masterorganicchemistry.com It is important to note that the presence of the bromine atom on the double bond can influence the reactivity and regioselectivity of these addition reactions compared to a simple alkene. For example, the bromination of eugenol, which contains an allyl group, proceeds initially through electrophilic addition to the alkene. researchgate.net
The following table provides a summary of potential derivatization strategies for the bromoalkene moiety.
| Reaction Type | Reagents and Conditions | Product Type |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Substituted alkene |
| Stille Coupling | R-SnBu₃, Pd catalyst | Substituted alkene |
| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Enyne |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Enamine |
| Halogenation | Br₂, inert solvent | 1,2,3-Tribromo-octane derivative |
| Hydrohalogenation | HBr | Dibromo-octane derivative |
Future Research Directions and Emerging Trends in 3e 1 Bromo 3 Octene Chemistry
Development of Novel Stereoselective and Enantioselective Synthetic Methodologies
The control of stereochemistry is a cornerstone of modern organic synthesis. For (3E)-1-Bromo-3-octene, which contains a stereogenic center upon functionalization of the double bond, the development of stereoselective and enantioselective methods is of paramount importance.
Asymmetric Catalysis for Bromoalkene Functionalization
Future research will heavily focus on the application of asymmetric catalysis to control the stereochemical outcome of reactions involving (3E)-1-Bromo-3-octene. The allylic bromide moiety in this compound presents a key handle for a variety of catalytic transformations. A significant area of exploration will be the copper-catalyzed asymmetric allylic substitution, where chiral ligands can induce high levels of enantioselectivity. thieme-connect.comresearchgate.net The development of novel N-heterocyclic carbene (NHC) ligands is expected to play a crucial role in enhancing the selectivity of these reactions, with electronic and steric tuning being key parameters for optimization. nih.gov
Furthermore, stereoselective bromofunctionalization of the alkene component of related substrates is an active area of research. rsc.org While (3E)-1-Bromo-3-octene already contains a bromine atom, the double bond can undergo further functionalization. Future methodologies may involve the use of chiral catalysts to control the diastereoselectivity of additions across the double bond, leading to the formation of multiple stereocenters with high precision.
| Catalytic System | Potential Application for (3E)-1-Bromo-3-octene | Anticipated Outcome |
| Copper(I)/Chiral N-Heterocyclic Carbene | Asymmetric allylic alkylation/arylation | Enantioenriched products with substitution at the allylic position |
| Palladium/Chiral Phosphine (B1218219) Ligand | Asymmetric allylic amination/etherification | Access to chiral amines and ethers |
| Chiral Schiff Base Ligands | Catalytic asymmetric bromochlorination of the double bond | Diastereoselective and enantioselective formation of vicinal dihalides |
Exploration of Bio-Inspired and Chemoenzymatic Synthetic Routes
Nature's synthetic machinery offers a blueprint for highly selective and efficient chemical transformations. Future research into the synthesis of (3E)-1-Bromo-3-octene and its derivatives will increasingly draw inspiration from biological processes.
The use of halogenase enzymes presents a promising avenue for the selective introduction of bromine into organic molecules under mild conditions. nih.govmanchester.ac.uk While the direct enzymatic synthesis of (3E)-1-Bromo-3-octene from a corresponding precursor is a long-term goal, the application of existing or engineered halogenases for the functionalization of similar alkene substrates could provide valuable insights. dtu.dk Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of traditional chemical synthesis, are expected to be particularly fruitful. For instance, an enzymatic resolution step could be employed to separate a racemic mixture of a chiral derivative of (3E)-1-Bromo-3-octene.
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of the reaction mechanisms governing the transformations of (3E)-1-Bromo-3-octene is crucial for the rational design of new and improved synthetic methods. Future research will employ advanced computational and experimental techniques to probe these mechanisms at the molecular level.
Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in elucidating the transition states and reaction pathways of key transformations. researchgate.netfigshare.com For instance, DFT studies can provide insights into the stereodetermining step of asymmetric catalytic reactions, helping to refine catalyst design for improved enantioselectivity. Such studies can also predict the regioselectivity of electrophilic additions to the double bond, a critical aspect of the functionalization of (3E)-1-Bromo-3-octene. nih.gov The mechanism of electrophilic addition of bromine to alkenes is a well-studied area, and applying these principles to the specific electronic and steric environment of (3E)-1-Bromo-3-octene will be a key research focus. libretexts.orgchemistrystudent.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Sustainable Chemistry Approaches in the Synthesis and Utility of Bromoalkenes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ijesrr.org Future research in the field of (3E)-1-Bromo-3-octene chemistry will be strongly influenced by the need for more environmentally benign processes.
| Green Chemistry Principle | Application in (3E)-1-Bromo-3-octene Chemistry | Potential Impact |
| Atom Economy | Development of addition reactions that incorporate all atoms of the reagents into the product. | Reduced waste generation. |
| Use of Catalysis | Employment of highly efficient and selective catalysts to minimize reaction times and temperatures. | Lower energy consumption and improved efficiency. |
| Benign Solvents | Replacement of hazardous organic solvents with water, supercritical fluids, or bio-derived solvents. | Reduced environmental pollution and improved safety. |
| Renewable Feedstocks | Exploration of synthetic routes that utilize starting materials derived from renewable resources. | Decreased reliance on fossil fuels. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3E)-1-bromo-3-octene, and how can reaction conditions be optimized to favor the E-isomer?
- Methodological Answer : A common approach involves bromination of 3-octene using bromine in diethyl ether at controlled temperatures (e.g., 0°C to room temperature), as described in analogous bromination procedures . To favor the E-isomer, optimize solvent polarity and reaction time. For instance, non-polar solvents and shorter reaction times may reduce isomerization. Monitoring via gas chromatography (GC) or NMR during synthesis can help assess stereochemical outcomes.
Q. How can the purity and structural identity of (3E)-1-bromo-3-octene be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the double-bond geometry (E-configuration) through coupling constants ( for trans-alkenes) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks () and fragmentation patterns, referencing databases like NIST for alignment .
- IR Spectroscopy : Identify C-Br stretching vibrations (~550–600 cm) and alkene C=C stretches (~1650 cm) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported melting points for 3-octene derivatives, such as the range of -126°C to -110°C versus other literature values?
- Methodological Answer : Discrepancies may arise from impurities, measurement techniques, or sample history. For example, 3-octene derivatives in and show melting points between -126°C and -110°C, but reliability varies [(2) vs. (4)]. To resolve:
- Replicate measurements using differential scanning calorimetry (DSC) under inert atmospheres.
- Cross-reference primary sources (e.g., CRC Handbook) and validate experimental conditions (e.g., heating rates, sample purity) .
Q. What strategies minimize side reactions (e.g., allylic bromination or isomerization) during the synthesis of (3E)-1-bromo-3-octene?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (0–5°C) to suppress radical-mediated allylic bromination .
- Quenching : Neutralize excess bromine with saturated NaHCO immediately post-reaction to prevent over-bromination .
- Solvent Selection : Use aprotic solvents (e.g., EtO) to stabilize intermediates and reduce nucleophilic side reactions.
Q. How can computational methods predict the thermodynamic stability of (3E)-1-bromo-3-octene compared to its Z-isomer?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare Gibbs free energies of E- and Z-isomers. Tools like ACD/Labs Percepta can estimate steric and electronic effects influencing stability . Validate predictions with experimental data (e.g., isomer ratios under kinetic vs. thermodynamic conditions).
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing reproducibility in synthetic yields of (3E)-1-bromo-3-octene?
- Methodological Answer : Use standard deviation (SD) and relative standard deviation (RSD) across triplicate experiments. For small datasets (<10 replicates), apply Student’s t-test to compare means. Report confidence intervals (e.g., 95%) to contextualize variability .
Q. How should researchers present conflicting physicochemical data (e.g., melting points) in publications to ensure transparency?
- Methodological Answer : Tabulate literature values with annotations on reliability scores (e.g., ’s “Not assignable” vs. ’s “Reliable with restrictions”). Discuss potential sources of error (e.g., sample degradation, calibration drift) and provide raw data in supplementary materials for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
